モノ-sec-ブチルフタレート

概要

説明

Mono-sec-butyl phthalate (MBuP) is a phthalate ester, a class of chemicals primarily used as plasticizers. Phthalates are diesters of ortho-phthalic acid, with their primary function being to soften polyvinyl chloride (PVC) products. They are also used in various consumer and personal care products to hold color and scent. Due to their widespread applications, phthalates are ubiquitous environmental contaminants, leading to concerns about their effects on health and the environment (Cao, 2010).

Synthesis Analysis

The synthesis of phthalate esters like MBuP generally involves the reaction of phthalic anhydride with alcohols. MBuP has been studied for its ability to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma. This activation potential was investigated using various cell lines, indicating the biological significance of MBuP and its potential impact on metabolic pathways (Hurst & Waxman, 2003).

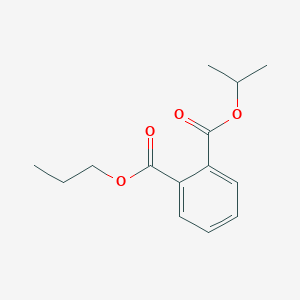

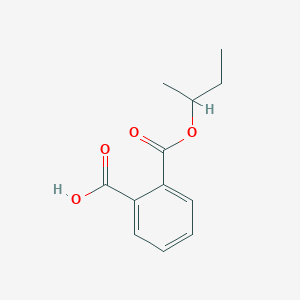

Molecular Structure Analysis

The molecular structure of MBuP, like other phthalate esters, consists of a benzene ring with two ester groups. This structure is responsible for its properties and interactions with biological systems. For instance, the structure of MBuP is crucial in its role as a PPAR activator, which influences various physiological processes such as adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).

Chemical Reactions and Properties

MBuP can undergo various chemical reactions typical of phthalate esters. These include hydrolysis to phthalic acid and the corresponding alcohol, reactions with various catalysts and reagents for synthesis of derivatives, and interactions with biological molecules. The reactivity of MBuP, as demonstrated in studies, is a key factor in its biological and environmental impact (Engelhardt & Wallnöfer, 1978).

Physical Properties Analysis

The physical properties of MBuP, such as its solubility, boiling point, and melting point, are influenced by its molecular structure. These properties determine its behavior in different environments, including its potential for bioaccumulation and environmental persistence.

Chemical Properties Analysis

MBuP's chemical properties, including reactivity with other chemicals and stability under various conditions, are central to understanding its environmental impact and potential health effects. Its role as a PPAR activator is a significant aspect of its chemical behavior, influencing metabolic processes in organisms (Hurst & Waxman, 2003).

科学的研究の応用

食品・飲料の汚染

モノ-sec-ブチルフタレートを含むフタル酸エステルは、プラスチックの製造から食品接触用途まで、幅広い工業用途を持つ化学物質の大きなクラスです . これらの化学物質は、プラスチックから水、食品、土壌、空気へと簡単に放出され、遍在する環境汚染物質となっています . ソフトドリンク、ミネラルウォーター、ワイン、油、出来合い食、その他の製品で、高濃度のフタル酸エステルが報告されています .

精液の質への影響

モノ-sec-ブチルフタレートを含む低用量のフタル酸エステルは、選択された男性参加者の尿サンプルで分析され、これらの化合物が精液の質のパラメータに与える影響を評価しました .

内分泌かく乱

フタル酸エステルは内分泌系をかく乱することが知られており、生殖機能と身体の発達に影響を与えます . これにより、これらの有害な化合物を環境から除去するための効率的で効果的な技術を開発することに大きな重点が置かれるようになりました .

生分解

微生物を利用したフタル酸エステルの生分解は、重要な役割を果たす可能性があります . フタル酸エステルは、好気性、嫌気性、通性嫌気性条件下で、さまざまな微生物によって分解されると報告されています .

さまざまな製品における可塑剤

モノ-sec-ブチルフタレートは、プラスチック玩具、食品包装、パーソナルケア製品、潤滑油、消泡剤、ローションの添加剤など、多くの製品に可塑剤として広く使用されています .

ステロイド生成への影響

モノ-sec-ブチルフタレートは、ステロイド生成、特にマウスライディッヒ腫瘍細胞における転写因子によって調節されるステロイド生成急性調節タンパク質によるステロイド生成への影響について研究されています

作用機序

Target of Action

Mono-sec-butyl phthalate (MBP) is a metabolite of dibutyl phthalate and has been identified as a potential endocrine disruptor . It primarily targets the endocrine system, affecting hormone balance by interacting with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Mode of Action

MBP interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . MBP also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

The degradation of MBP involves β-oxidation, where ethyl groups are removed, converting dibutyl phthalate to MBP . This process eventually leads to the mineralization of MBP to carbon dioxide and water .

Pharmacokinetics

The pharmacokinetics of MBP involves its absorption, distribution, metabolism, and excretion (ADME). MBP is absorbed and converted extensively in vivo to its glucuronide . The glucuronidation rates mediated by human liver microsomes are higher than those mediated by rat or mouse liver microsomes . This suggests that the metabolism and excretion of MBP may vary between species .

Result of Action

The action of MBP can lead to various molecular and cellular effects. For instance, it has been found to affect steroidogenesis through the regulation of the steroidogenic acute regulatory protein in mouse Leydig tumor cells . This can potentially lead to liver damage . Moreover, MBP has been associated with insulin resistance and type 2 diabetes .

Action Environment

The action, efficacy, and stability of MBP can be influenced by various environmental factors. For instance, the degradation of MBP by microorganisms is considered a major route of environmental degradation for this widespread pollutant . This biodegradation can occur under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of MBP can significantly impact its environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

Mono-sec-butyl phthalate is a potential endocrine disruptor . It has been associated with reproductive toxicity . The European Food Safety Authority has published an updated risk assessment for several phthalates, including DBP, BBP, DEHP, DINP, and DIDP . While Mono-sec-butyl phthalate is not specifically mentioned, the assessment provides valuable information on the safety and hazards of similar compounds.

将来の方向性

Future research should focus on developing novel adsorption materials for extraction of trace phthalates in water . In addition, new analytical techniques capable of on-line or on-site detection, such as miscellaneous biosensors, micro-total analysis system, surface-enhanced Raman scattering system, and surface plasmon resonance system, should be explored . Further investigation is also needed to understand the association between phthalate exposure and human health .

特性

IUPAC Name |

2-butan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZVTXIEQADBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53623-59-9 | |

| Record name | Phthalic acid, mono-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid mono-sec-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

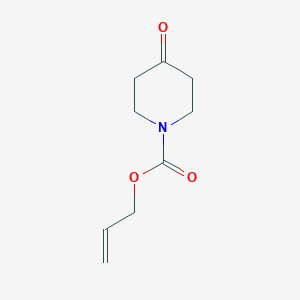

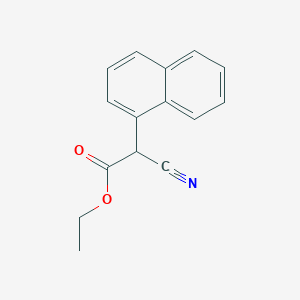

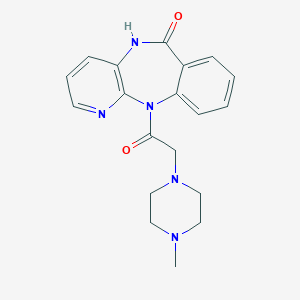

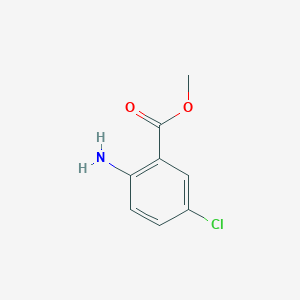

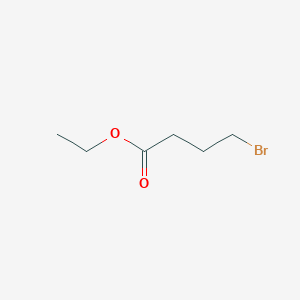

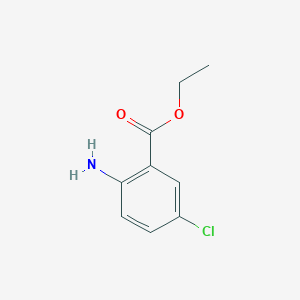

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Mono-sec-butyl phthalate interact with PPARs and what are the downstream effects?

A1: Mono-sec-butyl phthalate (MBuP) acts as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ [, , ]. These nuclear receptors play crucial roles in lipid metabolism, glucose homeostasis, and cell differentiation.

Q2: What is the toxicological relevance of Mono-sec-butyl phthalate's activation of PPARs?

A2: While MBuP's activation of PPARs might appear beneficial due to their roles in metabolism, excessive or prolonged activation, particularly of PPARα, raises concerns about potential adverse effects.

Q3: Is there a difference in Mono-sec-butyl phthalate's PPAR activation between species?

A3: Research suggests that species differences exist in PPAR activation by phthalates. Studies show that mouse PPARα is generally more sensitive to phthalate monoesters, including MBuP, compared to human PPARα [, , ]. This difference highlights the importance of considering species-specific responses when evaluating the potential health risks of environmental chemicals like MBuP.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)